2,3-Dimethyl-3-octanol

Übersicht

Beschreibung

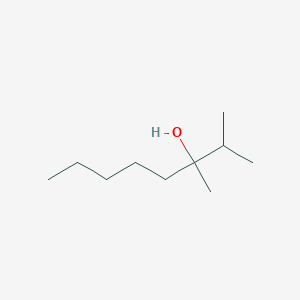

2,3-Dimethyl-3-octanol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an octane chain. This compound is known for its structural complexity due to the presence of two methyl groups attached to the third carbon atom of the octane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-octanol can be synthesized through various methods. One common method involves the hydration of alkenes . For instance, the hydration of 2,3-dimethyl-3-octene in the presence of an acid catalyst can yield this compound. The reaction typically requires conditions such as elevated temperatures and the presence of a strong acid like sulfuric acid.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde, which is then hydrogenated to produce the alcohol.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethyl-3-octanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: 2,3-Dimethyl-3-octanone or 2,3-dimethyl-octanoic acid.

Reduction: 2,3-Dimethyl-octane.

Substitution: 2,3-Dimethyl-3-chlorooctane or 2,3-dimethyl-3-bromooctane.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-3-octanol has various applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.

Medicine: Research is being conducted on its potential use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 2,3-dimethyl-3-octanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes that catalyze the oxidation or reduction of alcohols, affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

3-Octanol: Similar in structure but lacks the two methyl groups on the third carbon atom.

2,3-Dimethyl-1-octanol: Similar but with the hydroxyl group on the first carbon atom.

2,3-Dimethyl-2-octanol: Similar but with the hydroxyl group on the second carbon atom.

Uniqueness: 2,3-Dimethyl-3-octanol is unique due to the specific positioning of the hydroxyl group and the two methyl groups, which influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

2,3-Dimethyl-3-octanol, a branched-chain alcohol with the molecular formula and a molecular weight of approximately 158.28 g/mol, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its branched structure, which influences its physical and chemical properties. The compound is also known by various names, including 3-octanol, 3,7-dimethyl- and this compound. It is categorized as a monoterpene alcohol and has been studied for its various biological effects.

Antioxidant Properties

Research has indicated that certain monoterpenes exhibit significant antioxidant activity. A study evaluating various monoterpenes reported that compounds similar to this compound demonstrated radical scavenging capabilities in vitro. These activities were measured using assays such as DPPH and ABTS radical scavenging tests. The results suggested that these compounds can effectively neutralize free radicals in a concentration-dependent manner .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. In vitro assays conducted on cell lines revealed that this compound did not exhibit significant cytotoxicity at concentrations ranging from 31.25 to 500 μg/mL. For instance, in tests involving Artemia salina and Saccharomyces cerevisiae, the compound showed low toxicity levels, indicating a favorable safety profile for potential therapeutic applications .

Toxicological Profile

The safety and toxicity of this compound have been assessed through various toxicological studies. According to safety data sheets, the compound has an oral LD50 value greater than 8,270 mg/kg in rats and a dermal LD50 greater than 5,000 mg/kg in rabbits . These values indicate a relatively low acute toxicity profile.

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.28 g/mol |

| Oral LD50 (Rat) | >8,270 mg/kg |

| Dermal LD50 (Rabbit) | >5,000 mg/kg |

Case Studies

- Antioxidant Efficacy : A study comparing the antioxidant activities of various monoterpenes found that while some exhibited strong antioxidant properties, others like nerol showed more pronounced effects. This suggests that while this compound may contribute to antioxidant defenses, it may not be as potent as some other related compounds .

- Cytotoxicity Assessment : In a controlled laboratory setting using S. cerevisiae, researchers found that at varying concentrations of this compound (31.25–500 μg/mL), there was no significant cytotoxic effect observed across different test conditions .

Eigenschaften

IUPAC Name |

2,3-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHYRPPRRQITHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941563 | |

| Record name | 2,3-Dimethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-10-3 | |

| Record name | 2,3-Dimethyl-3-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.